![molecular formula C8H7BrN2O B12068068 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1142189-66-9](/img/structure/B12068068.png)
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 4-position and a methyl group at the 2-position, along with a hydroxyl group at the 5-position, makes this compound unique and potentially useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable pyrrole and pyridine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group at the 5-position can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring to a piperidine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or Grignard reagents, inert solvents (e.g., THF), low temperatures.
Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carbonyl derivatives.
Reduction: Reduced pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: Similar core structure but different functional groups.
1H-pyrrolo[2,3-b]pyridin-5-ol: Lacks the bromine and methyl groups.
2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrrolo[2,3-b]pyridine: Contains additional pyrrolo[2,3-b]pyridine rings.
Uniqueness
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the hydroxyl group provides opportunities for further functionalization .
Properties
CAS No. |
1142189-66-9 |
|---|---|
Molecular Formula |
C8H7BrN2O |
Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-5-7(9)6(12)3-10-8(5)11-4/h2-3,12H,1H3,(H,10,11) |
InChI Key |
TWWGKLHMDGZWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)

![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)

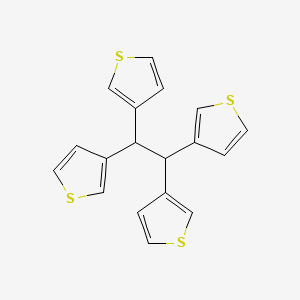

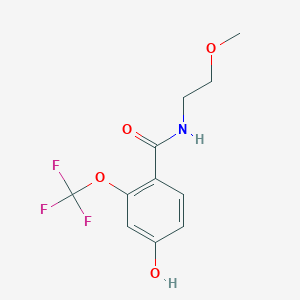
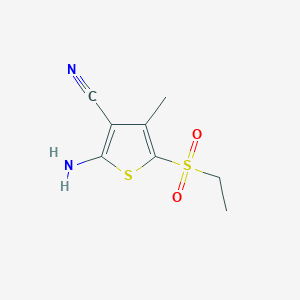
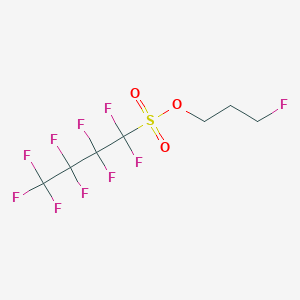


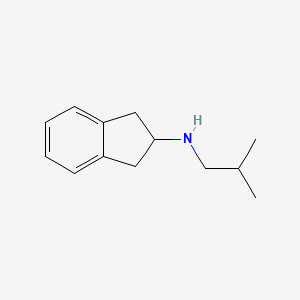

![(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12068050.png)
